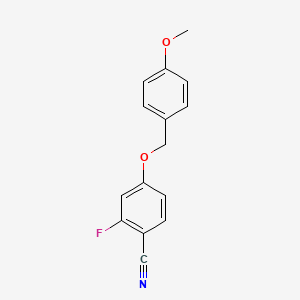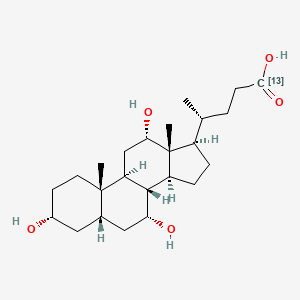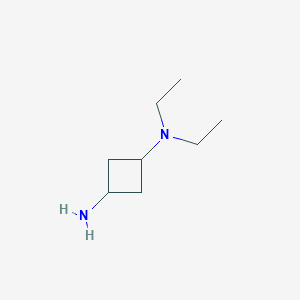
(2E)-3-(4-氟苯基)-1-(3-羟基吡咯烷-1-基)丙-2-烯-1-酮
描述
(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known as 4-Fluoro-3-hydroxypyrrolidin-1-ylprop-2-en-1-one, is a synthetic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including use in drug development and as a potential therapeutic agent.
科学研究应用
Fluorescent Probes in Biomedical Research
This compound can be utilized in the design of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The design principles involve:
Environmental Monitoring
Fluorescent probes derived from this compound can be applied in environmental monitoring to detect pollutants or changes in environmental conditions . They offer a sensitive and non-toxic method for real-time monitoring and data collection.
Food Safety Analysis
In the field of food safety, fluorescent probes based on this compound can be used to detect contaminants or to ensure the quality of food products . Their high sensitivity and selectivity make them suitable for tracing even minute quantities of substances.
Development of Diagnostic Tools
The compound’s properties can be harnessed to develop diagnostic tools for medical applications. It can help in the detection and quantitation of nucleic acids or proteins, which is crucial for both basic research and medical diagnostics .
Advanced Microscopy Techniques
The compound can contribute to the synthesis of fluorophores used in advanced microscopy techniques such as Confocal Laser Scanning Microscopy (CLSM) and Total Internal Reflection Fluorescence (TIRF) microscopy . These techniques are vital for studying cellular processes at high resolution.
Chemical Biology
In chemical biology, the compound can be part of the synthesis of new fluorescent probes. These probes can be used to investigate various research areas, including the study of cell signaling pathways and molecular interactions .
Material Sciences
Lastly, the compound’s fluorescent properties can be applied in material sciences to create smart materials that change their properties in response to specific stimuli, which can be monitored through fluorescence.
Each of these applications leverages the unique properties of “(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one” to serve a specific scientific or industrial need, demonstrating the compound’s versatility and importance in research and development. The above analysis is based on the current understanding and applications of fluorescent probes in various fields as outlined in the provided sources .
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-6,12,16H,7-9H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVISGAZAVWOU-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)






![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)
![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)



